2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole
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Overview
Description
2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including thiazole, furan, oxadiazole, and piperidine, contributes to its diverse chemical reactivity and potential therapeutic properties.
Mechanism of Action
Target of Action
The primary target of this compound is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this target suggests potential anti-tubercular activity.
Mode of Action
The compound likely interacts with its target, DprE1, through a process of molecular docking . This interaction may inhibit the function of DprE1, thereby disrupting the synthesis of the bacterial cell wall and inhibiting the growth of M. tuberculosis .
Biochemical Pathways
The compound’s action primarily affects the cell wall biosynthesis pathway of M. tuberculosis . By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to cell lysis and death of the bacteria .
Pharmacokinetics
Similar benzothiazole derivatives have been synthesized and studied for their in vitro and in vivo activity
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth . By disrupting cell wall biosynthesis, the compound causes bacterial cell lysis and death . This suggests potential utility as an anti-tubercular agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The thiazole and oxadiazole intermediates are then coupled with a piperidine derivative through nucleophilic substitution or other suitable coupling reactions.
Final Assembly: The final compound is obtained by linking the furan ring to the oxadiazole-piperidine intermediate through appropriate reaction conditions, such as using a base or catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to corresponding amines or other reduced forms.
Substitution: The thiazole and piperidine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the oxadiazole ring may produce amine derivatives.
Scientific Research Applications
2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Pharmacology: It is investigated for its potential to modulate enzyme activity and receptor binding, making it a candidate for drug development.
Materials Science: The compound’s unique structure makes it a potential candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazol-2-yl-2-phenylbenzamide: Similar in structure but lacks the furan and oxadiazole rings.
Benzo[d]thiazol-2-yl-2-morpholinoethylamine: Contains a morpholine ring instead of the piperidine ring.
Benzo[d]thiazol-2-yl-2-phenylpiperidine: Similar but lacks the oxadiazole and furan rings.
Uniqueness
The uniqueness of 2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole lies in its combination of multiple heterocyclic rings, which imparts a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-19(18-20-13-4-1-2-6-15(13)27-18)23-9-7-12(8-10-23)16-21-22-17(26-16)14-5-3-11-25-14/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSLIVCKWTXSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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